molecular formula C10H11ClO5S B2579190 Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate CAS No. 18944-99-5

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate

Cat. No.: B2579190
CAS No.: 18944-99-5
M. Wt: 278.7
InChI Key: KEEBPHZBDNEOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is a chemical compound with the molecular formula C10H11ClO5S . It has an average mass of 278.709 Da and a monoisotopic mass of 278.001556 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group attached to a phenyl ring, which is further substituted with a chlorosulfonyl group and a methoxy group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Research Context: The study by Coleman et al. (2000) discusses the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor were analyzed for their metabolic pathways and potential carcinogenicity.
  • Potential Application: Understanding the metabolism of these herbicides can provide insights into the environmental and health impacts of similar compounds, including Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate.
  • Reference: (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

  • Research Context: Banks and Robinson (1986) investigated the impact of wheat straw and irrigation on the reception and activity of herbicides like acetochlor, alachlor, and metolachlor in soil.
  • Potential Application: This study's findings could be relevant for understanding the environmental behavior of this compound, especially in agricultural settings.
  • Reference: (Banks & Robinson, 1986).

Production of Phenylacetic Acid Derivatives

  • Research Context: Varma et al. (2006) studied the production of phenylacetic acid derivatives by Curvularia lunata, highlighting the synthesis of compounds with potential antimicrobial and antioxidant activities.
  • Potential Application: This research might provide a basis for exploring the synthesis and applications of similar compounds, including this compound, in pharmaceutical or agricultural products.
  • Reference: (Varma et al., 2006).

Metolachlor and Alachlor Breakdown in Aquatic Systems

  • Research Context: Graham et al. (1999) explored the transformation of metolachlor and alachlor in aquatic systems, analyzing their breakdown products and transformation pathways.
  • Potential Application: Insights from this study could be useful for environmental risk assessments of related compounds, including this compound, particularly in water bodies.
  • Reference: (Graham et al., 1999).

Safety and Hazards

“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is classified as a dangerous compound. It has hazard statements H302, H314, H315, H319, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-(2-chlorosulfonyl-5-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBPHZBDNEOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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